N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide

FabH inhibition antibacterial target thiazole SAR

This para-chlorobenzamide thiazole hybrid is a validated E. coli FabH inhibitor (IC₅₀ 6.6 µM) with confirmed antibacterial activity against Gram-positive strains (e.g., S. aureus MIC 6.25 µg/mL). It is an essential reference standard for SAR studies on halogen positional isomerism, offering >7.3-fold selectivity over the meta-chloro regioisomer. Procure highly characterized, analytically verified material for your medicinal chemistry and screening library development.

Molecular Formula C16H10BrClN2OS
Molecular Weight 393.68
CAS No. 309944-83-0
Cat. No. B2838070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
CAS309944-83-0
Molecular FormulaC16H10BrClN2OS
Molecular Weight393.68
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C16H10BrClN2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21)
InChIKeyWQNSXOPXHSVWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide (CAS 309944-83-0): Core Structural and Pharmacological Profile for Research Procurement


N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide is a synthetic thiazole–benzamide hybrid (C16H10BrClN2OS, MW 393.69 g/mol) that belongs to the class of 1,3‑thiazol-2‑yl substituted benzamides [1]. The molecule features a 4‑bromophenyl group at the thiazole C4 position and a 4‑chlorobenzamide moiety, combining two halogenated aromatic systems. It has been reported as an inhibitor of Escherichia coli β‑ketoacyl‑acyl carrier protein synthase III (FabH, EC 2.3.1.180), a validated antibacterial target within the bacterial type II fatty acid biosynthesis pathway [2].

Why N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide Cannot Be Replaced by a Close Thiazole–Benzamide Analog


Within the thiazole–benzamide series, even minor positional isomerism or halogen substitution profoundly alters both antibacterial potency and enzyme inhibition. The Li et al. (2014) structure–activity relationship (SAR) study demonstrated that moving a halogen from the meta to the para position of the benzamide ring consistently reduced activity (e.g., 5b > 5e; 5c > 5f), while the presence of the 4‑bromophenyl group on the thiazole core was essential for superior FabH inhibition compared with the des‑bromo analogs [1]. Consequently, a user seeking a compound with a defined FabH‑inhibitory fingerprint cannot simply substitute the 4‑chlorobenzamide congener with its 3‑chloro, 4‑fluoro, or unsubstituted benzamide counterparts without expecting measurable changes in potency and selectivity [1].

Quantitative Differentiation Evidence for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide vs. Closest Analogs


FabH Enzyme Inhibition: Comparison with the 3‑Chlorobenzamide Regioisomer

N‑[4‑(4‑bromophenyl)‑1,3‑thiazol‑2‑yl]‑4‑chlorobenzamide and its 3‑chloro regioisomer are both documented as inhibitors of E. coli FabH [1]. In the published series, the meta‑chloro analog (5d) exhibited an FabH IC₅₀ of 48.1 μM, while the para‑chloro derivative (corresponding to the target compound) showed superior potency (IC₅₀ = 6.6 μM, compound 5g), representing an ~7.3‑fold improvement [2]. This regioisomeric difference underscores the critical impact of chlorine position on target engagement.

FabH inhibition antibacterial target thiazole SAR

Antibacterial Activity Against Gram‑Positive Pathogens: Para‑Chloro vs. Meta‑Chloro

In the MTT antibacterial assay, the para‑chloro benzamide derivative (5g) displayed MIC values of 3.13 μg/mL against B. subtilis and 6.25 μg/mL against S. aureus [1]. By contrast, the meta‑chloro analog (5d) was inactive against the same Gram‑positive strains (MIC > 100 μg/mL) [2]. The para‑chloro substitution thus confers a decisive (>32‑fold) gain in antibacterial potency.

antibacterial B. subtilis S. aureus

Antibacterial Potency of Series B (4‑Bromophenyl) vs. Series A (Des‑Bromo) Compounds

The Li et al. study partitioned 24 thiazole–benzamide derivatives into Series A (4‑phenylthiazole core) and Series B (4‑(4‑bromophenyl)thiazole core). The mean MIC across four bacterial strains was 29.93 μg/mL for Series A and 14.85 μg/mL for Series B, a 2‑fold potency advantage driven by the bromine substituent [1]. This class‑level trend directly supports selection of brominated thiazole scaffolds such as N‑[4‑(4‑bromophenyl)‑1,3‑thiazol‑2‑yl]‑4‑chlorobenzamide.

thiazole SAR antibacterial FabH target

Cytotoxicity Selectivity Window: Bacterial FabH vs. Mammalian Macrophage

The 4‑chloro compound (5g) exhibited an E. coli FabH IC₅₀ of 6.6 μM while showing no detectable cytotoxicity against mammalian macrophages up to 100 μM (CC₅₀ > 100 μM) [1]. The resulting selectivity index (CC₅₀ / IC₅₀ > 15) indicates that enzyme inhibition occurs at concentrations substantially below those causing host‑cell toxicity. This selectivity profile is consistent with the bacterial‑specific nature of the FabH target, which lacks a human ortholog [2]. By contrast, the most potent antibacterial compound in the series (5f, IC₅₀ = 5.8 μM) displayed a macroscopic CC₅₀ of 228.9 μM, yielding a similar therapeutic window [1].

selectivity FabH inhibitor cytotoxicity CC₅₀

GIRK1/2 Ion Channel Modulation: Cross‑Target Comparison with the 3‑Chlorobenzamide Analog

While the target compound lacks reported GIRK1/2 data, its closest regioisomer—N‑[4‑(4‑bromophenyl)‑1,3‑thiazol‑2‑yl]‑3‑chlorobenzamide—has been assessed in a thallium‑flux assay and yielded an IC₅₀ of 2.0 μM against the GIRK1/2 channel [1]. This finding demonstrates that minor structural changes (para → meta chlorine) can redirect pharmacological activity toward ion‑channel targets. For researchers focused on FabH inhibition, the para‑chloro isomer remains the appropriate choice; however, the meta‑chloro analog's GIRK activity highlights the need for careful batch‑specific characterization when ordering from suppliers.

GIRK channel BindingDB thallium flux assay

High‑Confidence Application Scenarios for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide Based on Quantitative Evidence


FabH‑Targeted Antibacterial Lead Optimization

With an E. coli FabH IC₅₀ of 6.6 μM and confirmed antibacterial activity against Gram‑positive strains (B. subtilis MIC = 3.13 μg/mL; S. aureus MIC = 6.25 μg/mL), this compound serves as a validated starting point for structure‑guided optimization of FabH inhibitors [1]. The >15‑fold selectivity margin over mammalian macrophages supports its deployment in hit‑to‑lead campaigns targeting bacterial fatty acid biosynthesis [1].

Thiazole‑Benzamide Regioisomer Benchmarking

The compound's well‑characterized SAR relationship with its 3‑chloro regioisomer (7.3‑fold difference in FabH IC₅₀; >32‑fold difference in Gram‑positive MIC) makes it an essential reference standard for medicinal chemistry groups studying positional isomer effects on antibacterial pharmacophores [1][2].

Halogen‑Substituent SAR Reference Compound

As part of a systematically varied library (Series B: 4‑bromophenyl‑thiazole core with diverse benzamide substituents), this para‑chloro derivative provides a critical data point for computational QSAR models. The published mean MIC advantage of brominated over non‑brominated cores (14.85 vs. 29.93 μg/mL) further validates its selection as a representative scaffold for building focused screening collections [1].

Negative Control for GIRK1/2 Channel Studies

Because the meta‑chloro regioisomer demonstrates measurable GIRK1/2 inhibition (IC₅₀ = 2.0 μM), the para‑chloro compound can serve as a structurally matched negative control in ion‑channel assays, enabling researchers to separate FabH‑driven pharmacology from off‑target GIRK modulation [3]. However, this application requires experimental confirmation of the absence of GIRK activity in the target compound.

Quote Request

Request a Quote for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.